molecular formula C6H7N3O3 B4327077 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide CAS No. 76390-73-3

5-Acetyl-4-amino-1,2-oxazole-3-carboxamide

Cat. No.: B4327077
CAS No.: 76390-73-3
M. Wt: 169.14 g/mol
InChI Key: AMXSESOUTFFBOG-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Scientific Research Applications

5-Acetyl-4-amino-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by functional group modifications. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave irradiation and ultrasonication to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The acetyl and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with receptors and other proteins, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-4-amino-1,2-oxazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-acetyl-4-amino-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-2(10)5-3(7)4(6(8)11)9-12-5/h7H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXSESOUTFFBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=NO1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415431
Record name 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76390-73-3
Record name 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
Reactant of Route 2
5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
Reactant of Route 3
5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
Reactant of Route 4
5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
Reactant of Route 5
5-Acetyl-4-amino-1,2-oxazole-3-carboxamide
Reactant of Route 6
5-Acetyl-4-amino-1,2-oxazole-3-carboxamide

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